Butyl(chloro)dimethylsilane

Catalog No.
S749429
CAS No.
1000-50-6
M.F
C6H15ClSi
M. Wt
150.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl(chloro)dimethylsilane

CAS Number

1000-50-6

Product Name

Butyl(chloro)dimethylsilane

IUPAC Name

butyl-chloro-dimethylsilane

Molecular Formula

C6H15ClSi

Molecular Weight

150.72 g/mol

InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3

InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N

SMILES

CCCC[Si](C)(C)Cl

Canonical SMILES

CCCC[Si](C)(C)Cl

The exact mass of the compound Butyl(chloro)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butyl(chloro)dimethylsilane (CAS 1000-50-6), also known as n-butyldimethylchlorosilane, is a reactive alkylchlorosilane utilized primarily as a surface-grafting agent and hydroxyl-protecting group [1]. As a clear, room-temperature liquid with a boiling point of 138 °C and a density of 0.87 g/mL, it reacts with surface silanols or organic hydroxyls to form butyldimethylsilyl (BDMS) linkages [1]. In industrial procurement, it is specifically sourced to synthesize C4 reversed-phase stationary phases for liquid chromatography and to provide a precisely calibrated balance of steric bulk and lipophilicity that falls between the highly labile trimethylchlorosilane (TMCS) and the highly hydrophobic octadecylchlorosilane (C18).

Substituting Butyl(chloro)dimethylsilane with common analogs introduces severe process and performance failures. Replacing it with the widely used isomer tert-butyldimethylchlorosilane (TBDMSCl) in continuous-flow manufacturing disrupts volumetric dosing, as TBDMSCl is a waxy solid (melting point 86–89 °C) requiring pre-dissolution or heated lines [1]. Furthermore, the massive steric bulk of the tert-butyl group prevents high-density surface grafting on silica [1]. Conversely, substituting with octadecylchlorosilane (C18) in biopharmaceutical chromatography applications causes irreversible binding and denaturation of large proteins due to excessive hydrophobic interactions[2]. Finally, utilizing the less sterically hindered trimethylchlorosilane (TMCS) results in rapid hydrolytic degradation of the grafted surface in aqueous or acidic environments, drastically reducing material lifespan .

Surface Grafting Density on Porous Silica

When functionalizing mesoporous silica (e.g., MCM-41), the linear alkyl chain of n-butyldimethylchlorosilane allows for a surface coverage of 1.24 silyl groups/nm² [1]. In contrast, highly branched or bulkier silanes face severe steric exclusion, often limiting coverage to <1.0 groups/nm² and leaving a higher fraction of unreacted surface silanols [1].

Evidence DimensionSurface coverage density
Target Compound Data1.24 silyl groups/nm²
Comparator Or Baseline<1.0 silyl groups/nm² (bulkier branched silanes)
Quantified Difference>24% increase in surface coverage
ConditionsRefluxing anhydrous pyridine on dehydrated MCM-41 silica

Higher grafting density minimizes residual active silanols, which is critical for preventing peak tailing and irreversible adsorption in chromatographic applications.

Intact Protein Recovery in Reversed-Phase Liquid Chromatography

In the separation of large biomolecules such as monoclonal antibodies or RNase, stationary phases synthesized with n-butyldimethylchlorosilane (C4 columns) yield >90% protein recovery [1]. Substituting this precursor with octadecylchlorosilane (C18) results in excessive hydrophobic retention, frequently dropping intact protein recovery below 50% or causing complete irreversible denaturation on the column [1].

Evidence DimensionIntact protein recovery
Target Compound Data>90% recovery (C4 stationary phase)
Comparator Or Baseline<50% recovery or irreversible binding (C18 stationary phase)
Quantified Difference>40% absolute increase in recovery yield
ConditionsReversed-phase HPLC of large proteins/mAbs at 50 °C

Dictates the mandatory selection of the C4 precursor for any manufacturer producing analytical columns for the biopharmaceutical industry.

Hydrolytic Stability in Acidic Environments

The butyldimethylsilyl linkage provides substantial hydrophobic shielding to the silicon-oxygen bond. Quantitative hydrolysis models demonstrate that butyldimethylsilyl groups are approximately 10,000 times more resistant to acid-catalyzed hydrolysis than trimethylsilyl (TMS) groups [1].

Evidence DimensionRelative resistance to acid-catalyzed hydrolysis
Target Compound Data~10,000x baseline stability
Comparator Or Baseline1x baseline stability (Trimethylsilyl / TMS)
Quantified DifferenceFour orders of magnitude higher stability
ConditionsAcidic aqueous media (e.g., 0.1% TFA mobile phases)

Ensures the long-term operational lifespan of functionalized materials or protected intermediates in low-pH environments where TMS derivatives rapidly degrade.

Manufacturability and Volumetric Dosing

n-Butyldimethylchlorosilane is a flowable liquid at room temperature with a melting point below 0 °C, enabling direct volumetric pumping in continuous manufacturing . Its primary structural isomer, tert-butyldimethylchlorosilane (TBDMSCl), is a solid with a melting point of 86–89 °C, which necessitates solvent dissolution, batch-mode addition, or heated transfer lines to prevent clogging .

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid, mp < 0 °C
Comparator Or BaselineSolid, mp 86–89 °C (tert-Butyldimethylchlorosilane)
Quantified DifferencePhase transition difference requiring zero heating for the target compound
ConditionsStandard ambient temperature and pressure (25 °C, 1 atm)

Eliminates the need for solid-handling infrastructure and hazardous solvent dissolution in scaled-up surface modification or synthesis workflows.

Synthesis of C4 Stationary Phases for Biopharmaceutical HPLC

Directly following from its moderate hydrophobicity and high protein recovery rates, this compound is procured to manufacture C4 reversed-phase columns [1]. These columns are required for the analysis of monoclonal antibodies, PEGylated proteins, and large peptides that would denature on C8 or C18 matrices [1].

High-Density Endcapping of Mesoporous Materials

Leveraging its ability to achieve higher surface grafting densities (1.24 groups/nm²) than sterically hindered isomers, it is utilized to passivate residual silanols on silica nanoparticles, sensors, and microfluidic channels, preventing non-specific binding .

Continuous-Flow Silylation in API Manufacturing

Because it is a room-temperature liquid rather than a waxy solid like TBDMSCl, n-butyldimethylchlorosilane is selected for continuous-flow reactor setups where precise, solvent-free volumetric dosing of a protecting group or derivatization agent is structurally required.

Boiling Point

139.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1000-50-6

General Manufacturing Information

Silane, butylchlorodimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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